2,2,6,6-Tetramethyl-4-piperidyl methacrylate

描述

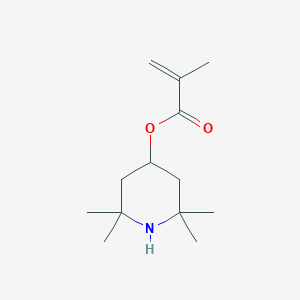

2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM, CAS 31582-45-3) is a methacrylate monomer with a hindered amine structure. Its molecular formula is C₁₃H₂₃NO₂ (molecular weight: 225.33 g/mol), featuring a piperidine ring substituted with four methyl groups at the 2,6-positions and a methacrylate ester at the 4-position . TMPM is a white waxy solid with applications spanning polymer chemistry, energy storage, and materials science. While one source notes its use as a cholesterol-lowering agent , the majority of research highlights its role as a precursor for synthesizing redox-active polymers, dynamic covalent networks, and hindered amine light stabilizers (HALS) .

Key properties include:

- Reactivity: The secondary amine group in TMPM enables reactions with sulfur monochloride (SCl₂) to form disulfide-linked derivatives like BiTEMPS methacrylate .

- Polymerization: TMPM undergoes free-radical or controlled radical polymerization (e.g., RAFT) to form poly(TMPM), which can be oxidized to poly(TEMPO methacrylate) (PTMA), a stable nitroxide radical polymer used in organic batteries .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate typically involves the esterification of methacrylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity .

化学反应分析

Polymerization Reactions

TMPM undergoes free radical polymerization to form homopolymers and copolymers, driven by its methacrylate group. Critical parameters include:

- Dynamic covalent polymerization : TMPM forms disulfide-linked networks (BiTEMPS methacrylate) using sulfur monochloride (S₂Cl₂). This yields dynamic materials with self-healing properties : Impurities in S₂Cl₂ (e.g., S₃Cl₂, S₄Cl₂) may produce trisulfide (BTMA-S₃) or tetrasulfide (BTMA-S₄) linkages .

Substitution Reactions

The methacrylate ester group participates in nucleophilic substitutions, particularly under acidic or basic conditions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ester hydrolysis | H₂O/H⁺ or OH⁻ | Methacrylic acid + 2,2,6,6-tetramethyl-4-piperidinol |

| Transesterification | Alcohols, Ti(IV) alkoxides | Alkyl methacrylates |

- Industrial esterification : TMPM reacts with diols (e.g., sebacate esters) using lithium amide catalysts at 160°C, achieving >99% yield :

Oxidation and Reduction

The piperidyl ring undergoes redox transformations, though limited by steric hindrance:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2,2,6,6-Tetramethyl-4-piperidone |

| Reduction | H₂/Pd or Raney Ni | Saturated piperidine derivatives |

- Metabolic degradation : In biological systems, TMPM hydrolyzes to 2,2,6,6-tetramethylpiperidin-4-ol (HTMP), a free radical scavenger .

Industrial and Research Case Studies

科学研究应用

2,2,6,6-Tetramethyl-4-piperidyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as thermal stability and resistance to UV degradation.

Biological Studies: The compound is used in the development of drug delivery systems and biomedical materials due to its biocompatibility.

Industrial Applications: It is employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Nanotechnology: The compound is used in the synthesis of magnetic nanocomposites and other advanced materials.

作用机制

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The piperidyl ring provides steric hindrance, enhancing the thermal and oxidative stability of the resulting polymers .

相似化合物的比较

Structural Analogs and Functional Derivatives

1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate

- Structure : Differs by an additional methyl group at the 1-position of the piperidine ring.

- Impact : Increased steric hindrance slows polymerization kinetics compared to TMPM, making it less suitable for high-yield polymer synthesis .

- Applications : Primarily used as a HALS in coatings and plastics due to enhanced UV stability .

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate

- Structure : A diester derivative with two pentamethyl-piperidine groups linked by a sebacic acid chain.

- Function : Acts as a high-performance light stabilizer in automotive and industrial polymers, leveraging synergistic effects between the two hindered amine units .

BiTEMPS Methacrylate (BTMA)

- Structure : A disulfide-bridged dimer of TMPM (C₂₆H₄₄N₂O₄S₂) synthesized via TMPM and SCl₂ .

- Unique Properties :

- Dynamic Covalent Bonds : The disulfide bond enables reprocessability in covalent adaptable networks (CANs), allowing melt-state recycling of cross-linked polyethylene (PE) .

- Selectivity : Reactions with SCl₂ predominantly yield disulfide linkages (>90%) over polysulfides under optimized conditions .

Application-Specific Comparisons

Physicochemical Properties

生物活性

2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPMA) is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article explores the biological properties of TMPMA, including its mechanisms of action, applications in various fields, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

TMPMA exhibits antimicrobial properties primarily through its ability to disrupt microbial cell membranes. The mechanism involves the following steps:

- Cell Membrane Disruption : TMPMA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans .

Biological Activity and Applications

The biological activity of TMPMA extends to various applications:

1. Antimicrobial Coatings

TMPMA is utilized in the formulation of antimicrobial coatings for medical devices and surfaces to prevent infections. Its ability to release active chlorine species enhances its efficacy as an antimicrobial agent .

2. Polymer Synthesis

As a monomer, TMPMA is integral in synthesizing polymeric N-halamines which are known for their biocidal properties. These polymers can be employed in various industrial applications including textiles and plastics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of TMPMA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to TMPMA at varying concentrations, demonstrating its potential as an effective biocide in clinical settings.

| Concentration (mg/mL) | % Reduction in Viability |

|---|---|

| 0.5 | 75% |

| 1.0 | 90% |

| 2.0 | 99% |

Case Study 2: Application in Medical Devices

In another study focused on the application of TMPMA in medical devices, researchers coated catheters with TMPMA-based polymers. The coated devices exhibited a lower incidence of biofilm formation compared to uncoated controls, indicating that TMPMA effectively reduces microbial colonization .

Safety and Toxicology

While TMPMA shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines for consumer products and medical applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing TMPM-derived disulfide polymers, and how do reaction conditions influence yield?

- Methodology : Two synthesis pathways are documented. In the original method, TMPM reacts with sulfur monochloride in petroleum ether at −70°C, achieving 48% yield after precipitation and vacuum drying . The modified method uses MeTHF as a solvent, pre-distills sulfur monochloride under nitrogen, and employs rotary evaporation for purification, improving sulfur content consistency (12.58% found vs. 12.51% theoretical) .

- Data Contradiction : The original method reported higher sulfur content (16.35% vs. 12.51% theoretical), suggesting impurities or side reactions. Researchers should validate purity via elemental analysis and adjust solvent choice (e.g., MeTHF enhances reproducibility) .

Q. How does TMPM enhance UV resistance and hydrophobicity in acrylic resin coatings?

- Methodology : TMPM is copolymerized with UV-absorbing monomers (e.g., BHEA) and silicone/fluorine monomers via solution polymerization. Hydrophobicity is quantified using water contact angle (>100°), while UV stability is tested via accelerated weathering and radical scavenging assays .

- Key Findings : TMPM’s hindered amine group traps free radicals generated under UV exposure, synergizing with fluorine/silicone components to reduce surface degradation. Post-aging tests show retained mechanical properties (e.g., 400 N·cm impact strength) .

Q. What are the primary applications of TMPM as a polymerizable hindered amine light stabilizer (HALS)?

- Methodology : TMPM is copolymerized with monomers like methacrylates or styrenics to create HALS-functionalized polymers. Performance is evaluated via accelerated UV aging, FTIR (to track carbonyl index), and gel permeation chromatography (GPC) to monitor molecular weight changes .

- Mechanistic Insight : TMPM’s tertiary amine forms nitroxide radicals under UV exposure, interrupting degradation cycles. Commercial formulations (e.g., ADK STAB LA-87) use TMPM at 5–10 mol% for optimal stabilization .

Advanced Research Questions

Q. How does TMPM affect polymerization kinetics in redox-responsive copolymers?

- Methodology : In RAFT polymerization, TMPM acts as a radical trap, slowing propagation. Kinetics are monitored via 1H-NMR to track monomer conversion and SEC for molecular weight distribution. For a 1:1 MAA/TMPM copolymer, SEC results show higher-than-theoretical Mn due to hydrodynamic size discrepancies when calibrated with PMMA standards .

- Design Consideration : Adjust initiator (e.g., ACVA) concentration and reaction time to compensate for TMPM’s inhibitory effect. Use alternative SEC standards (e.g., polyelectrolytes) for accurate Mn determination .

Q. What is TMPM’s role in redox-active polymers for energy storage applications?

- Methodology : TMPM is polymerized with crosslinkers (e.g., ethylene glycol dimethacrylate) and carbon nanotubes (MWCNTs) via bulk radical polymerization. Electrochemical performance is tested in dual-ion batteries using cyclic voltammetry and galvanostatic cycling. The PTMA/MWCNT composite shows stable capacity retention (>80% after 500 cycles) .

- Optimization : Ball-milling post-synthesis ensures homogeneous MWCNT dispersion. AIBN initiator concentration (0.02–0.1 mol%) critically impacts crosslinking density and conductivity .

Q. How do solvent polarity and temperature influence TMPM’s copolymerization with charged monomers?

- Methodology : In terpolymers (e.g., P(TMA-co-TMPMA-co-METAC)), solvent polarity (e.g., HCl solution) and temperature (75°C) are optimized to balance reactivity. Monomer ratios (e.g., 750 mM TMPMA:750 mM METAC) are validated via 1H-NMR and titration .

- Contradiction Resolution : High HCl concentrations may protonate TMPM’s amine, reducing reactivity. Use diluted HCl (1:16 stock) and argon degassing to minimize side reactions .

Q. Data Analysis and Experimental Design

Q. How to resolve discrepancies in elemental analysis during TMPM-polymer synthesis?

- Approach : If sulfur/nitrogen content deviates from theoretical values (e.g., S: 16.35% vs. 12.51% in ), conduct MALDI-TOF or LC-MS to identify impurities (e.g., unreacted sulfur monochloride). Optimize purification by switching to DCM washing or increasing precipitation cycles .

Q. What advanced techniques characterize TMPM’s segmental motion in copolymers?

- Methodology : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts and solid-state NMR to probe local mobility. For poly(DEAEMA-co-TMPM), Tg increases by 15–20°C with 10 mol% TMPM, indicating restricted chain mobility .

Q. Tables for Key Data

Table 1 : Comparison of TMPM Synthesis Methods

| Parameter | Original Method | Modified Method |

|---|---|---|

| Solvent | Petroleum ether | MeTHF |

| Temperature | −70°C → RT | RT |

| Yield | 48% | Not reported (higher purity) |

| Sulfur Content (Found) | 16.35% | 12.58% |

Table 2 : TMPM in Energy Storage Composites

| Component | Role | Optimization Parameter |

|---|---|---|

| TMPM | Redox-active monomer | 15 wt% in PTMA/MWCNT |

| EGDME | Crosslinker | 520 µl per 17g TMPM |

| AIBN | Initiator | 0.02 mol% |

属性

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXKQBCEYNCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40404-82-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70185474 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31582-45-3 | |

| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。